molecular formula C20H22ClN5O4 B2572713 ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 877797-08-5

ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No. B2572713
CAS RN: 877797-08-5
M. Wt: 431.88
InChI Key: LTPJTHXITUXLBB-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The compound contains a purine core, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring .


Chemical Reactions Analysis

The chemical reactions of this compound could be quite diverse, depending on the specific conditions and reagents used. As a purine derivative, it might undergo reactions typical for purines, such as electrophilic aromatic substitution or nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charges or polar bonds .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research on compounds similar to ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate has shown promising results in antimicrobial and anticancer applications. For instance, compounds derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate demonstrated higher anticancer activity than the reference drug doxorubicin in some cases, as well as good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Transformations

Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a compound with a similar structure, has been synthesized and transformed to produce various products, indicating the versatile synthetic potential of these compounds. These transformations are crucial in creating new derivatives with potentially valuable properties (Bevk, Kmetič, Rečnik, Svete, Golič, Golobič, & Stanovnik, 2001).

Intermediate for Peptidic Nucleic Acid Synthesis

Compounds like ethyl 2,6-dichloropurine-9-acetate have been utilized as intermediates in the synthesis of peptidic nucleic acids (PNAs) containing purine nucleobases. This highlights the role of such compounds in facilitating the synthesis of more complex biological molecules (Chan, Schwalbe, Sood, & Fraser, 1995).

Anti-HIV-1 Activity

New derivatives of pyrimidin-4(3H)-one, structurally similar to ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate, have shown potential in inhibiting human immunodeficiency virus type 1 (HIV-1) in vitro. This suggests a potential role in antiviral therapy (Novikov, Ozerov, Sim, & Buckheit, 2004).

Ultrasonic-Assisted Synthesis

Ethyl 5-(aryl)-2-(2-alkokxy-2-oxoethylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives were efficiently synthesized using ultrasound-assisted methods. This technique highlights the advanced methodologies employed in the synthesis of these complex compounds (Darehkordi & Ghazi, 2015).

Antimicrobial Derivatives

Compounds starting from materials like 2-chloro-6-ethoxy-4-acetylpyridine, which are structurally related, have been synthesized and shown to have good antibacterial and antifungal activities. This underscores their potential in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. Many drugs work by binding to specific proteins in the body and altering their activity .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action (if applicable), and assessment of its safety and potential applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate' involves the condensation of 4-chlorobenzoyl chloride with 7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione, followed by alkylation with ethyl acetate in the presence of a base.", "Starting Materials": [ "4-chlorobenzoyl chloride", "7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione", "ethyl acetate", "base (e.g. triethylamine)" ], "Reaction": [ "Step 1: 4-chlorobenzoyl chloride is reacted with 7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione in the presence of a base to form ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate intermediate.", "Step 2: The intermediate is then alkylated with ethyl acetate in the presence of a base to form the final product, 'ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate'." ] }

CAS RN

877797-08-5

Molecular Formula

C20H22ClN5O4

Molecular Weight

431.88

IUPAC Name

ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C20H22ClN5O4/c1-4-30-15(27)11-26-18(28)16-17(23(3)20(26)29)22-19-24(9-12(2)10-25(16)19)14-7-5-13(21)6-8-14/h5-8,12H,4,9-11H2,1-3H3

InChI Key

LTPJTHXITUXLBB-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)Cl)C)N(C1=O)C

solubility

not available

Origin of Product

United States

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